molecular formula C12H9N3O B3060784 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 842149-97-7

3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No. B3060784
CAS RN: 842149-97-7
M. Wt: 211.22 g/mol
InChI Key: MCWLTPVWCCSFBD-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as P7C3, is a novel neuroprotective compound that has been found to promote neurogenesis and protect against neuronal cell death. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.

Scientific Research Applications

Coordination Chemistry and Material Science

A review by Boča, Jameson, and Linert (2011) highlights the versatility of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) in coordination chemistry. These compounds exhibit diverse properties, including different protonated and/or deprotonated forms, complexation with various metals, and notable spectroscopic, structural, magnetic, and electrochemical activities. Such characteristics make them promising candidates for material science applications, potentially in creating novel materials with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).

Optoelectronics and Luminescent Materials

Lipunova, Nosova, Charushin, and Chupakhin (2018) discuss the application of quinazoline and pyrimidine derivatives, which are structurally related to benzimidazole compounds, in optoelectronics. These derivatives are integral to the development of luminescent small molecules and chelate compounds, contributing to advancements in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of benzimidazole units into π-extended systems enhances the electroluminescent properties, making these compounds valuable for fabricating materials for white OLEDs and red phosphorescent OLEDs (Lipunova et al., 2018).

DNA Interaction and Molecular Biology

The review by Issar and Kakkar (2013) provides insight into the interaction of Hoechst 33258, a bis-benzimidazole derivative, with DNA. It specifically binds to the minor groove of double-stranded B-DNA with a preference for AT-rich sequences. This binding characteristic makes Hoechst derivatives, including those related to 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, useful in molecular biology for DNA staining, flow cytometry, and analysis of chromosomal structures in plant cells (Issar & Kakkar, 2013).

Mechanism of Action

Target of Action

Similar benzimidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines .

Mode of Action

The compound interacts with its targets by binding to them, which leads to the inhibition of microtubule assembly formation . This interaction disrupts the normal functioning of the cells, leading to their death.

Result of Action

The result of the compound’s action is the inhibition of cell growth and division, leading to cell death. This has been observed in certain cancer cell lines, where the compound showed considerable cytotoxicity .

Action Environment

The action, efficacy, and stability of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been found to be influenced by the presence or absence of certain substances . .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWLTPVWCCSFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420605
Record name 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

842149-97-7
Record name 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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